2-(2-fluorophenoxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide
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Overview
Description
2-(2-fluorophenoxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide is a complex organic compound that features a fluorophenoxy group, a hydroxypropyl group, and a thiophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the fluorophenoxy acetamide derivative, followed by the introduction of the hydroxypropyl and thiophenylmethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The fluorophenoxy and thiophenylmethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-(2-fluorophenoxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(2-fluorophenoxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorophenoxy group can enhance binding affinity, while the hydroxypropyl and thiophenylmethyl groups contribute to the compound’s overall stability and reactivity. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenoxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide
- 2-(2-bromophenoxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide
- 2-(2-iodophenoxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide
Uniqueness
The presence of the fluorine atom in 2-(2-fluorophenoxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo analogs. These characteristics can enhance the compound’s efficacy and reduce potential side effects in pharmaceutical applications.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3S/c1-16(20,8-12-6-7-22-10-12)11-18-15(19)9-21-14-5-3-2-4-13(14)17/h2-7,10,20H,8-9,11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWLKCBELFGQQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)COC2=CC=CC=C2F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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